6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the cyclization of uracil derivatives, which can be modified to introduce various substituents at position 6 of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.
Scientific Research Applications
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential anti-inflammatory and neuroprotective properties, making it a candidate for studying cellular pathways and disease mechanisms
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and methylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and pharmacological properties, setting it apart from other pyrimidine derivatives.
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
6-benzyl-2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H15N3O2S/c1-20(18,19)14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
CPDFIOBFJLNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CN(CC2=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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